

An In-depth Technical Guide to the Thermal Properties of Yttrium (III) Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Yttrium iodide*

Cat. No.: *B081195*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Subject: A detailed examination of the thermal stability and melting point of Yttrium (III) Iodide (YI_3), including the methodologies used for its synthesis and thermal characterization.

Introduction to Yttrium (III) Iodide

Yttrium (III) iodide, with the chemical formula YI_3 , is an inorganic salt of yttrium and hydroiodic acid.^[1] It typically appears as colorless, white, or white-yellow flaky crystals or powder.^{[1][2][3]} The compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air, and is soluble in water, ethanol, and acetone.^{[3][4]} Due to its sensitivity, it should be stored under an inert atmosphere, such as nitrogen, and protected from light.^{[4][5]} **Yttrium iodide** serves as a precursor for the preparation of YBCO (Yttrium Barium Copper Oxide) superconducting materials and in the synthesis of specialized crystals for scintillation detectors.^{[1][3][6]}

Thermal and Physical Properties

The thermal properties of Yttrium (III) iodide are critical for its application in high-temperature synthesis and material science. While generally stable at high temperatures in an inert environment, its precise melting point varies slightly across different sources.

Table 1: Summary of Quantitative Data for Yttrium (III) Iodide

Property	Value	Source(s)
Chemical Formula	YI_3	[1] [2]
Molar Mass	469.6193 g/mol	[1]
Appearance	Colorless / White-yellow crystals	[1] [2] [4]
Melting Point	997 °C - 1004 °C (1270 K - 1277 K)	[1] [2] [3] [5]
Boiling Point	1,310 °C (1,580 K)	[1]
Crystal Structure	Bismuth Triiodide (BiI_3) type	[1]
Solubility	Soluble in water, ethanol, acetone	[1] [3]

Thermal Stability and Decomposition

Yttrium (III) iodide exhibits high thermal stability, with a melting point around 1000 °C and a boiling point of 1310 °C under standard pressure.[\[1\]](#) Its stability, however, is highly dependent on the surrounding atmosphere. The compound is hygroscopic and moisture-sensitive.[\[3\]](#)[\[4\]](#) In the presence of moisture or air at elevated temperatures, it is susceptible to hydrolysis and oxidation, which can lead to the formation of yttrium oxide (Y_2O_3) or oxyiodides. Therefore, handling and heating of YI_3 must be conducted in a dry, inert atmosphere (e.g., argon or nitrogen) to prevent degradation. While specific decomposition pathways in an inert atmosphere are not extensively detailed in the provided literature, its high boiling point suggests it remains stable in its liquid phase over a significant temperature range.

Experimental Protocols

Synthesis of Yttrium (III) Iodide

Several methods have been established for the synthesis of **yttrium iodide**. The choice of method depends on the desired purity and available starting materials.

Method 1: Direct Combination of Elements This method involves the direct reaction of elemental yttrium metal with iodine gas in an inert, controlled atmosphere.[\[1\]](#)[\[6\]](#)

- Protocol:
 - Place high-purity yttrium metal (Y) in a reaction vessel (e.g., a quartz tube).
 - Evacuate the vessel and backfill with an inert gas, such as argon.
 - Introduce iodine (I₂) vapor into the vessel.
 - Heat the vessel to initiate the reaction. The precise temperature and pressure conditions must be carefully controlled to ensure complete reaction and prevent sublimation of the product.
- Reaction: 2 Y(s) + 3 I₂(g) → 2 YI₃(s)[6]

Method 2: Reaction with Ammonium Iodide This is a common method starting from yttrium oxide (Y₂O₃), which is often more readily available than yttrium metal.[1][6]

- Protocol:
 - Thoroughly mix yttrium oxide powder with an excess of ammonium iodide (NH₄I).
 - Heat the mixture in a tube furnace under a stream of inert gas.
 - The reaction produces **yttrium iodide**, ammonia gas, and water vapor, which are carried away by the gas flow.
- Reaction: Y₂O₃(s) + 6 NH₄I(s) → 2 YI₃(s) + 6 NH₃(g) + 3 H₂O(g)[1][6]

Method 3: Reaction with Hydroiodic Acid This aqueous-phase reaction is suitable for producing hydrated forms of **yttrium iodide**, which can then be dehydrated.

- Protocol:
 - React yttrium oxide (Y₂O₃) or yttrium hydroxide (Y(OH)₃) with concentrated hydroiodic acid (HI).[1][6]
 - The resulting solution contains hydrated **yttrium iodide**.

- Carefully evaporate the water under vacuum. The final dehydration step must be performed with controlled heating to avoid the formation of yttrium oxyiodide.
- Reaction: $\text{Y(OH)}_3(\text{s}) + 3 \text{HI}(\text{aq}) \rightarrow \text{YI}_3(\text{aq}) + 3 \text{H}_2\text{O}(\text{l})$ [6]

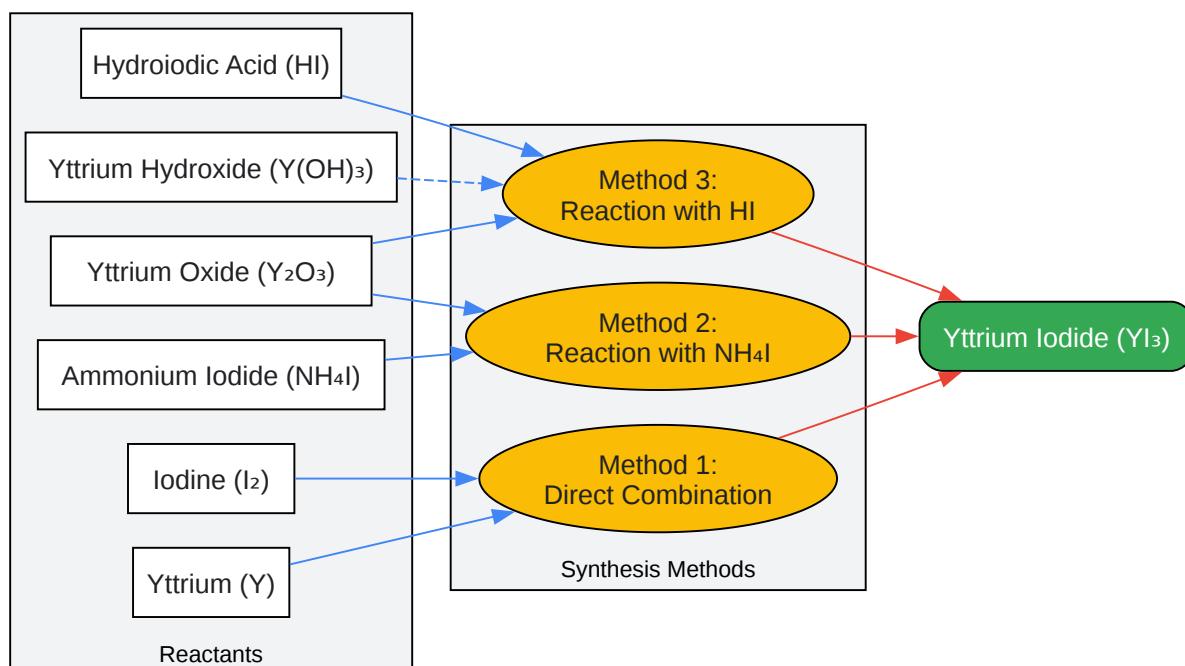


Diagram 1: Synthesis Pathways of Yttrium (III) Iodide

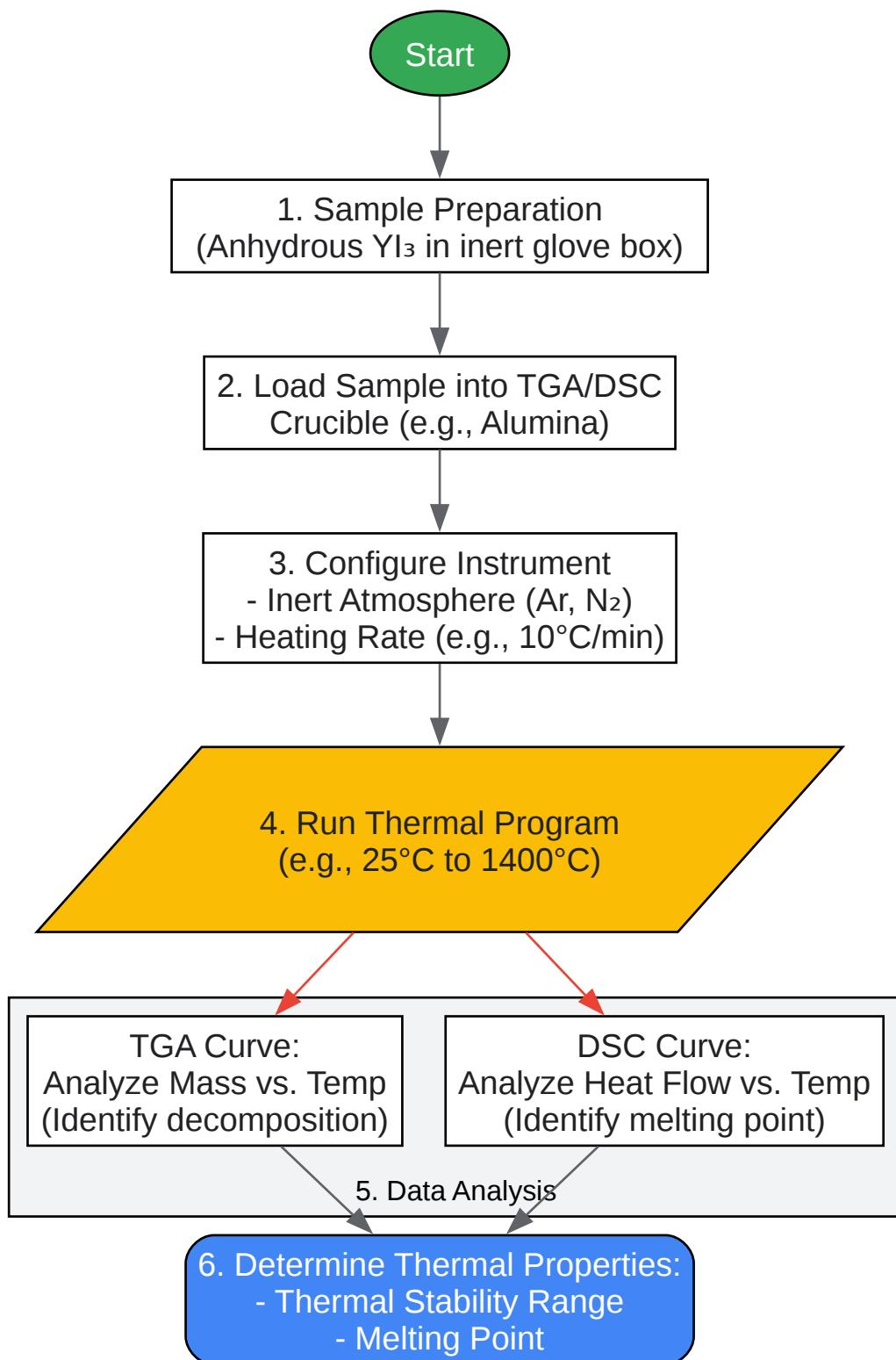

[Click to download full resolution via product page](#)

Diagram 1: Synthesis Pathways of Yttrium (III) Iodide

Thermal Analysis Methodology

To experimentally determine the melting point and thermal stability of YI₃, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used. [7][8]

- Objective: To measure mass loss (TGA) and heat flow changes (DSC) as a function of temperature to identify phase transitions (like melting) and decomposition events.
- Instrumentation: A simultaneous TGA/DSC analyzer or separate TGA and DSC instruments.
- Experimental Protocol:
 - Sample Preparation: A small quantity of anhydrous YI_3 powder (typically 5-10 mg) is loaded into a crucible (e.g., alumina or platinum). Due to its hygroscopic nature, sample loading must be performed in a glove box under an inert atmosphere.
 - Atmosphere: The experiment is run under a continuous flow of high-purity inert gas, such as argon or nitrogen, to prevent oxidation and hydrolysis.
 - Temperature Program: The sample is heated at a constant linear rate (e.g., 10 °C/min) from ambient temperature to a temperature above its boiling point (e.g., 1400 °C).[9]
 - Data Acquisition:
 - TGA: The instrument records the sample's mass as a function of temperature. A stable TGA curve with no mass loss indicates the material's thermal stability.[7] A sharp drop in mass would signify decomposition or sublimation.
 - DSC: The instrument measures the difference in heat flow between the sample and an inert reference. An endothermic peak (a dip in the DSC curve) indicates a phase transition, such as melting, where the sample absorbs heat.[8][10] The onset temperature of this peak is taken as the melting point. Exothermic peaks would indicate decomposition or crystallization events.

Diagram 2: Workflow for Thermal Analysis of YI_3 [Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Yttrium iodide - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Yttrium » yttrium triiodide [webelements.com]
- 3. aemree.com [aemree.com]
- 4. YTTRIUM IODIDE | 13470-38-7 [amp.chemicalbook.com]
- 5. YTTRIUM IODIDE CAS#: 13470-38-7 [m.chemicalbook.com]
- 6. Buy Yttrium iodide | 13470-38-7 [smolecule.com]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermal Properties of Yttrium (III) Iodide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081195#thermal-stability-and-melting-point-of-yttrium-iodide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com